
Diphenhydramine-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenhydramine-d6 N-Oxide is a pharmaceutical reference standard categorized under the API family of Diphenhydramine . It is a stable isotope labelled metabolite . The molecular formula is C17H15D6NO2 and the molecular weight is 277.39 .
Synthesis Analysis
The synthesis of Diphenhydramine involves a highly integrated approach for continuous synthesis and purification . Mass spectrometry is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module . This process has enabled the discovery and optimization of multiple routes to Diphenhydramine in glass microreactors .Molecular Structure Analysis
The molecular structure of Diphenhydramine-d6 N-Oxide is represented by the formula C17H15D6NO2 . It is a stable isotope labelled metabolite .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diphenhydramine are monitored using mass spectrometry . This allows for the optimization of the process in a microfluidic reactor .Physical And Chemical Properties Analysis
Diphenhydramine-d6 N-Oxide has a molecular weight of 277.39 g/mol . It is a neat product with a CAS Number of 1346603-42-6 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for Diphenhydramine-d6 N-Oxide are not available, Diphenhydramine is widely used for treating various allergic reactions, insomnia, and motion sickness . It is also used to treat certain symptoms of Parkinson’s disease . The future may involve further exploration of these uses and potential new applications.
Propiedades
Número CAS |
1346603-42-6 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
277.397 |
Nombre IUPAC |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |
Clave InChI |
OEQNVWKWQPTBSC-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |
Sinónimos |
2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide; [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



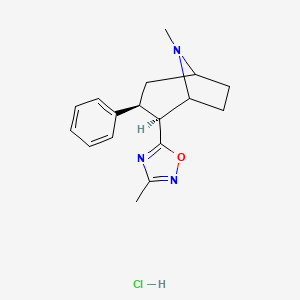
![[1-13Cfru]sucrose](/img/structure/B583980.png)
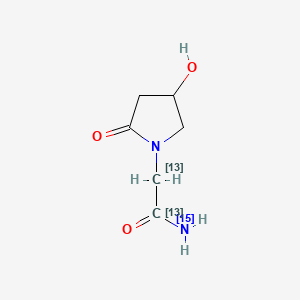

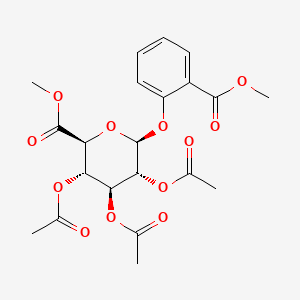
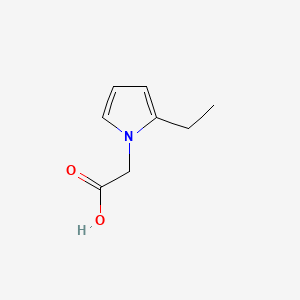

![D-[1-13C]Tagatose](/img/structure/B583990.png)

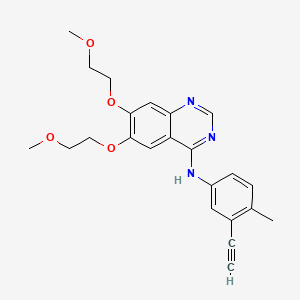
![D-[2-13C]tagatose](/img/structure/B583995.png)

